5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-13-9(11-12-10(13)15)7-3-5-8(14-2)6-4-7/h3-6H,1-2H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQUBNVSGYWROW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57295-83-7 | |
| Record name | 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Steps
-
Formation of 4-Methoxybenzohydrazide :
Methyl 4-methoxybenzoate reacts with hydrazine hydrate in ethanol under reflux to yield 4-methoxybenzohydrazide. This intermediate serves as the foundation for subsequent reactions. -
Synthesis of Potassium Dithiocarbazate :
4-Methoxybenzohydrazide is treated with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) in ethanol. The reaction proceeds at 60–70°C for 4–6 hours, forming the potassium salt of dithiocarbazic acid. -
Cyclization with Methyl Iodide :
The dithiocarbazate intermediate undergoes cyclization with methyl iodide (CH₃I) in a 1:1.2 molar ratio. This step introduces the methyl group at position 4 of the triazole ring. The reaction is typically conducted in ethanol/water (3:1 v/v) under reflux for 8–10 hours. -
Acidification and Isolation :
The product is acidified with dilute hydrochloric acid (HCl) to protonate the thiol group, yielding the final compound. Purification via recrystallization from ethanol or methanol achieves >95% purity.
Table 1: Optimized Reaction Conditions for Cyclization
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Solvent System | Ethanol/Water (3:1) | Maximizes solubility |
| Temperature | 70–80°C | Accelerates cyclization |
| Reaction Time | 8–10 hours | Ensures completion |
| Molar Ratio (Hydrazide:CH₃I) | 1:1.2 | Prevents side reactions |
Alternative Alkylation Strategies
While less common, post-cyclization alkylation offers a modular approach to introducing the methyl group. This method starts with 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, which is subsequently methylated at position 4.
Procedure
-
Synthesis of 5-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol :
The triazole-thiol core is prepared via cyclization of 4-methoxybenzohydrazide with CS₂ and KOH, omitting methyl iodide. -
Methylation with Dimethyl Sulfate :
The thiol derivative reacts with dimethyl sulfate ((CH₃O)₂SO₂) in alkaline media (e.g., NaOH/ethanol). The methyl group is introduced at position 4 under mild reflux (50–60°C) for 4–6 hours.
Key Considerations
-
Selectivity : Alkylation preferentially targets the triazole nitrogen over the thiol group due to steric and electronic factors.
-
Yield : This two-step method achieves 65–75% overall yield, marginally lower than direct cyclization.
Industrial-Scale Production
Scalable synthesis of this compound requires modifications to laboratory protocols to enhance efficiency and reduce costs.
Continuous Flow Reactor Systems
Solvent Recovery and Recycling
Analytical Validation of Synthesis
Post-synthesis characterization ensures structural fidelity and purity.
Spectroscopic Techniques
-
IR Spectroscopy :
-
¹H-NMR (DMSO-d₆) :
-
LC-MS :
Challenges and Optimization Opportunities
Common Issues
-
Byproduct Formation : Over-alkylation or oxidation of the thiol group.
-
Low Solubility : Hinders purification in non-polar solvents.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the methoxyphenyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified triazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Antimicrobial Activity
1. Synthesis and Characterization:
Recent studies have focused on synthesizing various derivatives of triazole compounds, including 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. The synthesis typically involves cyclization reactions and can be confirmed through techniques such as FTIR, NMR spectroscopy, and elemental analysis .
2. Antibacterial Properties:
The compound has demonstrated notable antibacterial activity against a range of pathogens. For instance, studies have shown that derivatives of triazole exhibit significant efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
3. Antifungal Activity:
In addition to antibacterial properties, triazole derivatives are also effective against fungi. Research indicates that compounds similar to this compound show promising results against fungal strains like Candida albicans and Aspergillus niger, making them potential candidates for antifungal therapies .
Case Studies
Case Study 1: Antimicrobial Screening
A comprehensive study evaluated the antimicrobial activity of synthesized triazole derivatives using the disc diffusion method. The results indicated that many compounds exhibited moderate to high activity against tested microbial strains. Specifically, the compound this compound was highlighted for its effectiveness against E. coli, with further molecular docking studies supporting its potential as an antibiotic agent .
Case Study 2: Structural Activity Relationship (SAR)
Research has delved into the structural requirements for optimal antimicrobial activity among triazole derivatives. Variations in substituents on the triazole ring significantly influenced biological activity. The presence of a methoxy group at the para position of the phenyl ring was found to enhance both antibacterial and antifungal properties .
Summary Table of Biological Activities
| Compound | Activity Type | Target Organism | Method Used |
|---|---|---|---|
| This compound | Antibacterial | Staphylococcus aureus, E. coli | Disc diffusion method |
| Derivatives | Antifungal | Candida albicans, Aspergillus niger | Agar well diffusion |
| Various Triazoles | Antioxidant | - | In silico evaluation |
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can also interact with various biological pathways, modulating their activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent-driven differences:
Key Observations :
- The methoxy group (-OCH₃) in the target compound improves solubility but may reduce electrophilicity compared to nitro or trifluoromethyl analogues.
- Steric Effects : Bulky substituents like adamantane or 2-methylphenyl hinder reactivity in further derivatization steps, whereas smaller groups (e.g., methyl) favor easier functionalization.
- Biological Activity : While direct data for the target compound are lacking, analogues with hydrazone or Schiff base moieties exhibit antifungal, antibiotic, or antiradical activities (e.g., DPPH scavenging in ).
Physicochemical Properties
- Melting Points : The target compound’s melting point is unspecified, but analogues range from 252–254°C (pyridinyl-hydrazone ) to lower values for less polar derivatives.
- Solubility: Methoxy and ethoxy groups enhance solubility in DMSO or ethanol compared to halogenated or adamantane-containing analogues .
Biological Activity
5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, also known as 1,2-Dihydro-5-(4-methoxyphenyl)-3H-1,2,4-triazole-3-thione, is a compound belonging to the triazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article explores its biological activity, including cytotoxicity against various cancer cell lines and its potential as a pharmacological agent.
Structural Information
- Molecular Formula: C10H11N3OS
- SMILES: CN1C(=NNC1=S)C2=CC=C(C=C2)OC
- InChI: InChI=1S/C10H11N3OS/c1-13-9(11-12-10(13)15)7-3-5-8(14-2)6-4-7/h3-6H,1-2H3,(H,12,15)
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its anticancer properties. The compound's mechanism of action is believed to involve the inhibition of cancer cell proliferation and induction of apoptosis.
Anticancer Activity
Recent studies highlight the compound's effectiveness against various cancer cell lines. For instance:
- Cytotoxicity Assays: The compound was tested against melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. Results indicated significant cytotoxicity, particularly towards melanoma cells .
| Cell Line | IC50 (µM) |
|---|---|
| IGR39 (Melanoma) | < 20 |
| MDA-MB-231 (Breast Cancer) | 30 |
| Panc-1 (Pancreatic Cancer) | 40 |
The triazole moiety is known for its ability to interact with biological receptors due to its hydrogen bonding capacity and dipole character. The sulfur atom in the thiol group enhances the reactivity and interaction with cellular targets, potentially leading to increased potency compared to other derivatives without sulfur .
Case Studies
Several studies have documented the synthesis and evaluation of derivatives based on this compound:
- Hydrazone Derivatives: A series of hydrazone derivatives were synthesized from this triazole compound. These derivatives exhibited enhanced anticancer activity and selectivity towards cancer cells compared to normal cells .
- Microtubule Affinity Regulation: Hybrid compounds containing this triazole were tested as inhibitors of microtubule affinity-regulating kinase 4 (MARK4), showing promising results in vitro against several cancer cell lines .
Pharmacological Implications
The pharmacological profile of this compound suggests potential applications beyond oncology:
- Antimicrobial Activity: Triazoles are noted for their antimicrobial properties; thus, derivatives may exhibit activity against bacterial and fungal infections.
- Antidiabetic Potential: Some studies suggest that triazole derivatives can influence glucose metabolism and may serve as hypoglycemic agents .
Q & A
Q. What are the established synthetic routes for 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation of thiosemicarbazides or alkylation of precursor triazole-thiones. For example:
- Hydrazinolysis and cyclization : Starting from a hydrazide intermediate, reaction with carbon disulfide in a basic medium (e.g., 9% KOH in butanol) forms the triazole-thiol core .
- Alkylation : S-alkylation of 3-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones with iodobutane or brominated ketones under basic conditions yields derivatives . Optimization involves controlling temperature (60–80°C), solvent polarity (ethanol, toluene), and stoichiometric ratios of reagents to minimize side products.
Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound?
- ¹H-NMR and LC-MS : Critical for verifying substituent positions (e.g., methoxy group at C4-phenyl) and detecting alkylation products .
- Elemental analysis and IR spectroscopy : Confirm functional groups (e.g., thiol S-H stretch at ~2500 cm⁻¹) and molecular composition .
- HPLC with UV detection : Validates purity (>95%) by resolving residual starting materials or byproducts .
Q. How can solubility and stability be assessed for this compound in various solvents?
- Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (ethyl acetate) using gravimetric or UV-Vis methods. DMSO is preferred for biological assays due to high solubility .
- Stability : Monitor via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect hydrolysis or oxidation .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during alkylation or functionalization of the triazole-thiol core?
- Directing groups : The 4-methyl group on the triazole ring sterically hinders substitution at N1, favoring reactivity at the thiol (-SH) position .
- pH control : Alkylation in basic media (e.g., K₂CO₃ in DMF) promotes deprotonation of the thiol, enhancing nucleophilicity for S-alkylation over N-alkylation .
- Computational modeling : DFT calculations predict charge distribution to rationalize preferential reaction sites .
Q. How can computational methods like molecular docking predict the bioactivity of derivatives?
- Target selection : Prioritize proteins with known triazole-thiol interactions (e.g., viral helicases, kinases). For example, docking into the SARS-CoV-2 helicase (PDB: 5WWP) identifies hydrogen bonding with thiol and methoxy groups .
- ADME profiling : Use tools like SwissADME to predict pharmacokinetics (e.g., BBB permeability, CYP450 interactions) .
Q. What experimental and analytical approaches resolve contradictions in crystallographic or spectroscopic data?
- Single-crystal XRD : Refinement with SHELXL resolves ambiguities in bond lengths/angles (e.g., distinguishing thione vs. thiol tautomers) .
- Variable-temperature NMR : Detects dynamic processes (e.g., ring puckering) that may explain anomalous spectral peaks .
- Comparative analysis : Cross-validate data with structurally analogous compounds (e.g., 5-(4-fluorophenyl)-4-methyl derivatives) .
Q. How can synthetic byproducts or degradation products be characterized and mitigated?
- LC-MS/MS : Identifies side products from incomplete alkylation (e.g., mono- vs. di-alkylated species) .
- Mannich base formation : Byproducts from amine-containing intermediates can be minimized using anhydrous conditions and inert atmospheres .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
